molecular formula C17H14N4O3S B14175685 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-

Cat. No.: B14175685
M. Wt: 354.4 g/mol
InChI Key: LAWSNXZIOVPDRM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methoxy, phenylsulfonyl, and pyrazolyl groups. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and pyrazole derivatives. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to improve yield and reduce waste in industrial settings.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated products.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

    Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain proteins, while the pyrazolyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- include:

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. They may have different pharmacological properties and applications.

    Pyrazole derivatives: Compounds with a pyrazole ring are often studied for their biological activities. The presence of the pyrazolyl group in the target compound makes it comparable to other pyrazole-based molecules.

    Phenylsulfonyl compounds: These compounds contain the phenylsulfonyl group, which is known for its role in enhancing binding affinity and selectivity in drug design.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-methoxy-3-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H14N4O3S/c1-24-13-7-15-16(12-8-19-20-9-12)11-21(17(15)18-10-13)25(22,23)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20)

InChI Key

LAWSNXZIOVPDRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)N(C=C2C3=CNN=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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